UT-A1 Inhibitory Potency: Direct Head-to-Head Comparison with UTA1inh-A1 and UTA1inh-D1
The target compound inhibits rat UT-A1 with an IC50 of 5.0 µM (5,000 nM) as measured in MDCK cells using a fluorescence plate reader assay [1]. In the same assay format, the commonly used UT-A1 inhibitor UTA1inh-A1 (CAS 1251688-22-8) exhibits an IC50 of 3.3 µM, making it approximately 1.5-fold more potent . Another comparator, UTA1inh-D1 (CAS 892745-28-7), shows an IC50 of 3.8 µM . While the target compound is less potent on an absolute scale, its distinct 4,6-dichloropyrimidine core provides a different structure-activity relationship entry point that is absent in both comparators.
| Evidence Dimension | UT-A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.0 µM (5,000 nM) |
| Comparator Or Baseline | UTA1inh-A1 IC50 = 3.3 µM; UTA1inh-D1 IC50 = 3.8 µM |
| Quantified Difference | Target is 1.5‑fold less potent than UTA1inh‑A1; 1.3‑fold less potent than UTA1inh‑D1 |
| Conditions | Rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
Procurement decisions for pharmacological tool compounds must weigh absolute potency against chemotype novelty; the target compound's unique dichloropyrimidine scaffold enables SAR expansion that is not possible with the naphthalene-based (UTA1inh-A1) or thiadiazole-based (UTA1inh-D1) inhibitor cores.
- [1] BindingDB BDBM50575418 (CHEMBL4874369). Affinity Data: IC50 5.00E+3 nM for rat UT-A1 expressed in MDCK cells. View Source
